[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
This compound (CAS: 1354016-07-1) is a piperidine-based carbamate derivative featuring a tert-butyl carbamate group, a methyl substituent at the 3-position of the piperidine ring, and a 2-amino-acetyl moiety linked to the nitrogen atom. Its molecular formula is C₁₃H₂₅N₃O₃, with a molecular weight of 271.36 g/mol . The stereochemistry at the piperidine ring is specified as (R)-configuration, which may influence its biological activity and synthetic utility. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15(4)10-6-5-7-16(9-10)11(17)8-14/h10H,5-9,14H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYLTEYPEAHUHD-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine Core
The tert-butyloxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen. A common precursor, (R)-piperidin-3-ylmethyl-carbamic acid tert-butyl ester , is synthesized via:
Method 1: Direct Boc Protection
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Starting material : (R)-3-aminomethylpiperidine
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Reagents : Di-tert-butyl dicarbonate (Boc₂O), base (e.g., NaOH or Et₃N)
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Conditions : Stirred in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 4–12 hours .
Key Data :
Methyl Carbamate Formation
The methyl carbamate group is introduced via alkylation or transesterification :
Method 3: Methylation of Carbamic Acid
Optimization Note :
Stereochemical Control
The (R) -configuration at the piperidine C3 position is preserved via:
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Chiral Resolution : Use of (R)-3-aminomethylpiperidine as starting material .
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Asymmetric Synthesis : Catalytic hydrogenation with chiral ligands (e.g., Rh-DuPhos) .
Critical Factors :
Final Deprotection and Purification
Global Deprotection :
Purification :
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Column Chromatography : Silica gel, eluent = hexane/ethyl acetate (3:1) .
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Crystallization : Ethanol/water (7:3) yields white crystals .
Purity Data :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Boc Protection | High selectivity | Requires anhydrous conditions | 85–90% |
| Amide Coupling | Scalable | Epimerization risk | 70–75% |
| Methylation | Rapid reaction | Side product formation | 65–70% |
Industrial-Scale Considerations
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Cost Efficiency : Di-tert-butyl dicarbonate (Boc₂O) is preferred over alternative protecting groups due to low cost .
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Environmental Impact : Solvent recovery systems (e.g., THF distillation) reduce waste .
Emerging Methodologies
Flow Chemistry :
Enzymatic Catalysis :
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino-acetyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology
Research indicates that compounds similar to [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester exhibit activity as NK3 receptor antagonists. These receptors are implicated in various neurological disorders, including anxiety and depression. Antagonists can potentially modulate neurotransmission and provide therapeutic benefits in treating these conditions . -
Anticancer Activity
Studies have explored the use of carbamic acid derivatives in oncology. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests it could serve as a lead compound for developing new anticancer agents. For example, derivatives of carbamic acids have shown promise in targeting pathways critical for tumor growth and survival . -
Antimicrobial Properties
Some research has highlighted the antimicrobial potential of piperidine derivatives. [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester may demonstrate activity against various bacterial strains, making it a candidate for further exploration in antibiotic development .
Case Study 1: Neuropharmacological Evaluation
A study conducted on piperidine derivatives demonstrated that compounds with structural similarities to [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester exhibited significant binding affinity to NK3 receptors. This binding was correlated with anxiolytic effects in animal models, suggesting potential applications in anxiety disorder treatments.
Case Study 2: Anticancer Screening
In vitro assays using human cancer cell lines revealed that the compound inhibited cell proliferation effectively. The mechanism was linked to the modulation of apoptosis-related pathways, indicating its potential as a scaffold for novel anticancer therapeutics.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The following analogs share core carbamate and piperidine/pyrrolidine motifs but differ in substituents, stereochemistry, and functional groups:
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1)
- Molecular Formula : C₁₄H₂₇N₃O₃
- Molecular Weight : 285.38 g/mol
- Key Differences: Replaces the 2-amino-acetyl group with an (S)-2-aminopropionyl chain, introducing a methyl branch. Higher molecular weight (+14.02 g/mol) due to the additional methylene group. Predicted physicochemical properties: Density = 1.10 g/cm³, Boiling Point = 412.7°C .
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401666-89-4)
- Molecular Formula : C₁₆H₃₁N₃O₃
- Molecular Weight : 313.44 g/mol
- Key Differences: Pyrrolidine ring instead of piperidine, reducing ring size from six- to five-membered. Substituents: Ethyl carbamate and a bulkier 2-amino-3-methyl-butyryl group. Increased molecular weight (+42.08 g/mol) compared to the target compound .
(3S)-(Methoxymethyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1008562-93-3)
- Molecular Formula : C₁₃H₂₄N₂O₄
- Molecular Weight : 272.34 g/mol
- Key Differences: Methoxymethyl-carbamoyl group replaces the 2-amino-acetyl moiety. High commercial cost ($2,000/g), indicating synthetic complexity .
Physicochemical Properties
Biological Activity
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features that include a piperidine ring, an amino-acetyl group, and a tert-butyl carbamate moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H25N3O3
- Molecular Weight : 271.36 g/mol
- CAS Number : 1354011-54-3
- Structure : The compound features a piperidine ring with an attached amino-acetyl group and a tert-butyl carbamate.
The biological activity of [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is primarily attributed to its interaction with various biological targets:
- Cholinergic System : Research indicates that piperidine derivatives can act as ligands for muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory. Activation of these receptors may enhance synaptic transmission and neuroprotection .
- Anticancer Activity : Studies have shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester have demonstrated improved apoptosis induction in tumor cells compared to standard chemotherapeutic agents .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties through the inhibition of pro-inflammatory pathways such as NF-kB signaling. This could be beneficial in treating conditions characterized by chronic inflammation .
Anticancer Properties
A pivotal study evaluated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with similar structures to [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester showed enhanced cytotoxicity and apoptosis induction compared to the reference drug bleomycin. This study supports the potential use of such compounds in cancer therapy .
Cholinesterase Inhibition
Another research effort focused on the structure-activity relationship (SAR) of piperidine carbamates, revealing that modifications at specific sites could enhance cholinesterase inhibition. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are commonly used .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 271.36 g/mol |
| CAS Number | 1354011-54-3 |
| Anticancer Activity | Induces apoptosis in FaDu cells |
| Cholinesterase Inhibition | Effective against cholinesterase |
| Anti-inflammatory Potential | Inhibits NF-kB signaling |
Q & A
Q. How is [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester synthesized and purified in laboratory settings?
Methodological Answer: The synthesis typically involves multi-step reactions with Boc (tert-butoxycarbonyl) protection, amide coupling, and chiral resolution. A general approach includes:
Piperidine Functionalization : Introduce the methyl-carbamic acid tert-butyl ester group via Boc protection using Boc₂O in the presence of a catalyst like DMAP (4-dimethylaminopyridine) under inert atmospheres .
Amino Acetyl Incorporation : Couple 2-aminoacetyl to the piperidine ring using standard amide bond-forming reagents (e.g., EDC/HOBt) .
Chiral Resolution : Employ asymmetric synthesis or chiral chromatography to isolate the (R)-enantiomer .
Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
Q. Key Considerations :
- Optimize reaction temperatures (40–100°C for Boc protection) .
- Monitor intermediates via TLC or LC-MS to ensure step completion.
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- Infrared Spectroscopy (IR) : Detect characteristic bands for Boc (~1700 cm⁻¹, C=O) and amide (~1650 cm⁻¹) .
- HPLC/UPLC : Assess purity (>95%) using C18 columns and UV detection .
Q. What are the stability considerations and optimal storage conditions for this compound?
Methodological Answer:
- Stability : The compound is stable under inert atmospheres (N₂/Ar) at –20°C but degrades in the presence of strong oxidizers or moisture .
- Storage : Store in sealed, amber vials with desiccants (e.g., silica gel) at –20°C. Avoid repeated freeze-thaw cycles .
- Handling : Use glove boxes for air-sensitive steps (e.g., Boc deprotection with HCl/dioxane) .
Advanced Research Questions
Q. What strategies are employed to control stereochemistry during the synthesis of this chiral piperidine derivative?
Methodological Answer:
- Asymmetric Catalysis : Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) during piperidine ring formation .
- Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers (e.g., lipase-mediated hydrolysis) .
- Chiral Chromatography : Utilize chiral stationary phases (e.g., cellulose-based columns) for final purification .
Case Study : describes enantiopure synthesis of a related piperidine derivative starting from L-aspartic acid β-tert-butyl ester, leveraging inherent chirality .
Q. How can researchers resolve contradictions in reported reaction yields or conditions for synthesizing this compound?
Methodological Answer:
- Variable Analysis : Systematically test parameters (e.g., catalyst loading, solvent polarity, temperature) using design-of-experiment (DoE) frameworks .
- Mechanistic Studies : Probe intermediates via in-situ FTIR or NMR to identify rate-limiting steps .
- Literature Cross-Validation : Compare methods from patents (e.g., US4783537) and academic protocols to isolate critical variables .
Example : reports 70–85% yields for Boc protection at 40–100°C, while notes lower yields (50–60%) under similar conditions, likely due to competing side reactions .
Q. What are the key mechanistic steps in the formation of the tert-butyl carbamate group in this compound?
Methodological Answer:
- Step 1 : Nucleophilic attack by the piperidine nitrogen on Boc₂O, activated by DMAP .
- Step 2 : Elimination of CO₂ and tert-butanol to form the carbamate .
- Step 3 : Stabilization via resonance between the carbonyl and nitrogen lone pair .
Supporting Data : confirms the Boc group’s stability under basic conditions but susceptibility to acid (e.g., TFA) .
Q. What challenges arise when scaling up the synthesis of this compound, and how can they be addressed?
Methodological Answer:
- Challenge 1 : Column chromatography is impractical for large-scale purification.
- Challenge 2 : Exothermic Boc protection reactions risk thermal runaway.
- Challenge 3 : Chiral resolution efficiency drops at scale.
Q. What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
